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Compound of Interest

Compound Name: 5-Cyclohexadecen-1-one

Cat. No.: B1217015

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide
verifying the non-genotoxic profile of the fragrance ingredient 5-Cyclohexadecen-1-one, with a
comparative assessment against common alternatives.

The fragrance industry places paramount importance on the safety of its ingredients, with
genotoxicity assessment being a critical checkpoint. This guide provides a detailed analysis of
the genotoxicity data for 5-Cyclohexadecen-1-one, a widely used synthetic musk, and
compares it with other common musk alternatives: Galaxolide, Habanolide, and Ethylene
Brassylate. The available data from rigorous testing, primarily from the Research Institute for
Fragrance Materials (RIFM), indicates that 5-Cyclohexadecen-1-one is not expected to be
genotoxic.

Executive Summary of Genotoxicity Data

The genotoxicity of 5-Cyclohexadecen-1-one has been evaluated through a combination of in
vitro assays, including the bacterial reverse mutation assay (Ames test) and, through a read-
across approach with a structurally similar molecule, the in vitro chromosome aberration test.
These studies, conducted in accordance with international guidelines, have consistently
demonstrated a lack of genotoxic potential. This conclusion is further supported by the non-
genotoxic profiles of the selected alternative musk compounds.

Comparative Genotoxicity Data Overview
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The following tables summarize the available quantitative data from key genotoxicity studies for
5-Cyclohexadecen-1-one (and its read-across analog) and its alternatives. It is important to
note that while comprehensive raw data from these studies is often proprietary, the summary
results and highest concentrations tested provide a strong basis for safety assessment.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
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Table 2: In Vitro Chromosomal Aberration / Micronucleus Test Data
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genotoxicit

y

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on
internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
Guideline 471

The Ames test is a widely used method to evaluate a substance's potential to induce gene
mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli
that have pre-existing mutations rendering them unable to synthesize an essential amino acid
(e.g., histidine).

Methodology:

o Test Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100,
TA1535, TA1537, and E. coli WP2 uvrA, are used to detect different types of mutations
(frameshift and base-pair substitutions).

e Metabolic Activation: The test is performed both with and without a metabolic activation
system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism and
can convert some non-mutagenic substances into mutagenic metabolites.

o Exposure: The bacterial strains are exposed to various concentrations of the test substance,
a negative (solvent) control, and positive controls (known mutagens) on agar plates with a
minimal amount of the essential amino acid.

 Incubation: The plates are incubated for 48-72 hours at 37°C.

e Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize the essential amino acid) is counted for each plate. A substance is considered
mutagenic if it causes a dose-dependent and reproducible increase in the number of
revertant colonies compared to the negative control.
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Ames Test (OECD 471) Workflow

In Vitro Mammalian Chromosomal Aberration Test -
OECD Guideline 473

This test identifies substances that may cause structural damage to chromosomes in cultured
mammalian cells.

Methodology:

e Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster
Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

» Exposure: Cell cultures are treated with at least three different concentrations of the test
substance, along with negative and positive controls, for a short (3-6 hours) or continuous
(1.5-2 normal cell cycle lengths) period. The test is conducted with and without metabolic
activation (S9 mix).

o Cell Harvest: After the treatment period, cells are treated with a metaphase-arresting agent
(e.g., colcemid) to accumulate cells in the metaphase stage of cell division. The cells are
then harvested.
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» Slide Preparation and Analysis: The harvested cells are fixed, stained, and spread onto
microscope slides. The chromosomes of at least 200 well-spread metaphases per
concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps,
deletions, exchanges).

o Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-
dependent increase in the number of cells with chromosomal aberrations compared to the
negative control.
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In Vitro Chromosomal Aberration Test (OECD 473) Workflow
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In Vitro Chromosomal Aberration Test (OECD 473) Workflow

Signaling Pathways and Logical Relationships
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The assessment of genotoxicity follows a logical progression, starting with in vitro tests and
proceeding to in vivo studies if necessary. The absence of a positive signal in well-conducted in
vitro assays, such as the Ames test and chromosome aberration test, provides strong evidence
for the lack of genotoxic potential. The read-across approach is a scientifically valid method
used when sufficient data exists for a structurally and metabolically similar compound.

Genotoxicity Assessment Logic
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Genotoxicity Assessment Logic

Conclusion

Based on the comprehensive evaluation of available data, 5-Cyclohexadecen-1-one does not
present a concern for genotoxicity under the conditions of its use as a fragrance ingredient. The
negative results from the Ames test, coupled with the negative findings from the in vitro
chromosome aberration test on a closely related analog, provide robust evidence for its safety
in this regard. Furthermore, the genotoxicity data for common alternatives such as Ethylene
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Brassylate and Galaxolide also indicate a lack of genotoxic potential, reinforcing the availability
of safe ingredients within the musk fragrance family. Continuous monitoring and adherence to
rigorous safety assessment protocols by organizations like RIFM ensure the ongoing safe use
of fragrance ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1217015?utm_src=pdf-custom-synthesis
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/259854-70-1.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/259854-70-1.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/105-95-3_1.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/105-95-3_1.pdf
https://pubmed.ncbi.nlm.nih.gov/9568118/
https://pubmed.ncbi.nlm.nih.gov/9568118/
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/37609-25-9.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/37609-25-9.pdf
https://www.benchchem.com/product/b1217015#verifying-the-absence-of-genotoxicity-for-5-cyclohexadecen-1-one
https://www.benchchem.com/product/b1217015#verifying-the-absence-of-genotoxicity-for-5-cyclohexadecen-1-one
https://www.benchchem.com/product/b1217015#verifying-the-absence-of-genotoxicity-for-5-cyclohexadecen-1-one
https://www.benchchem.com/product/b1217015#verifying-the-absence-of-genotoxicity-for-5-cyclohexadecen-1-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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